molecular formula C15H11ClN4OS2 B4238007 N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B4238007
M. Wt: 362.9 g/mol
InChI Key: BDSOTVIFMVWDFC-UHFFFAOYSA-N
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Description

N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves the reaction of 4-chloroaniline with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 5-(3-pyridinyl)-1,3,4-thiadiazole-2-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(3-pyridinyl)urea
  • N-(4-chlorophenyl)-N’-(2-pyridinyl)urea
  • N-(3-chlorophenyl)-N’-(2-pyridinyl)urea

Uniqueness

N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties that are not found in the similar urea derivatives

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4OS2/c16-11-3-5-12(6-4-11)18-13(21)9-22-15-20-19-14(23-15)10-2-1-7-17-8-10/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSOTVIFMVWDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 4
N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

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